REACTION_CXSMILES
|
[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1.C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O>CC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH:10]=[O:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |^1:31|
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=CN=C(C2)CO
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
892 mg
|
Type
|
reactant
|
Smiles
|
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
|
Name
|
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
added water
|
Type
|
EXTRACTION
|
Details
|
a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=CN=C(C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 488 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |